molecular formula C11H6F4N2 B1391119 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214372-68-5

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391119
CAS No.: 1214372-68-5
M. Wt: 242.17 g/mol
InChI Key: OEMTYXLVTPVGJO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both fluorine and trifluoromethyl groups

Preparation Methods

The synthesis of 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the use of fluorinated pyridine derivatives as starting materials. The synthetic route may involve:

    Nucleophilic substitution reactions: where a fluorine atom is introduced into the pyridine ring.

    Cross-coupling reactions: such as Suzuki or Stille coupling to introduce the pyridin-4-yl group.

    Trifluoromethylation reactions: to add the trifluoromethyl group.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, leading to the formation of various substituted pyridine derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

    2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at a different position.

    2-Fluoro-3-(trifluoromethyl)pyridin-4-yl)methanol: Contains a hydroxyl group instead of a pyridin-4-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

2-fluoro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMTYXLVTPVGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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